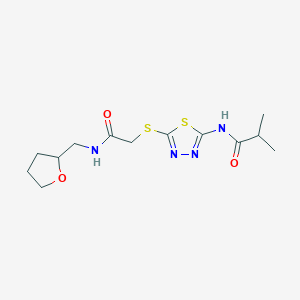

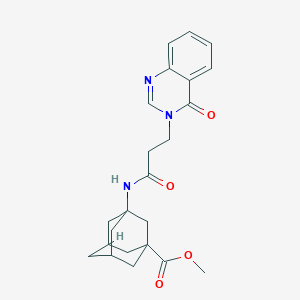

![molecular formula C14H12N2O4S B2431036 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline CAS No. 1164530-75-9](/img/structure/B2431036.png)

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline, or NBSNE, is a chemical compound that is used in various scientific research applications. NBSNE is a nitrobenzene derivative that is used in organic synthesis and as a reagent in various laboratory experiments. NBSNE is a colorless, water-soluble compound that is stable and can be stored at room temperature. NBSNE is also known as nitrobenzene sulfonate and has a molecular formula of C8H7NO4S.

Aplicaciones Científicas De Investigación

Insights into the Mechanism of Nitrobenzene Reduction to Aniline

This study provides a detailed understanding of the mechanisms behind the catalytic hydrogenation of nitrobenzene to aniline using transition metals, particularly focusing on a Pt(111) model catalyst. Using density functional theory (DFT), the researchers identified that the double H-induced dissociation of the N-O bond is the preferential pathway for the activation of the nitro group in nitrobenzene, leading to aniline production. This insight is crucial for improving the efficiency of aniline synthesis in the chemical industry (Sheng et al., 2016).

Direct Amidation of Aniline Derivatives

A green methodology for direct amidation of anilines, including derivatives of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline, using 1,1-dichloro-2-nitroethene was developed. This process offers a convenient approach for N-nitroacetylation of anilines, highlighting its application in synthesizing various aniline derivatives in a more environmentally friendly manner (Zhu et al., 2015).

N-(2-Methylphenyl)benzenesulfonamide

This research focuses on the crystal structure of N-(2-methylphenyl)benzenesulfonamide, a compound related to the N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline derivative. The study provides insights into the molecular conformation and hydrogen bonding patterns, crucial for understanding the properties and potential applications of such compounds in various scientific fields (Gowda et al., 2008).

The Effect of Temperature on the Production of Nitrobenzene

This study investigates the synthesis process of nitrobenzene, a precursor to aniline, under varying temperatures using the Aspen Hysys simulator. Understanding the optimal operating temperatures for nitrobenzene production is essential for efficient aniline synthesis, relevant to the application of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline derivatives in industries like pharmaceuticals and synthetic rubber (Agustriyanto et al., 2017).

Propiedades

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-16(18)14(11-15-12-7-3-1-4-8-12)21(19,20)13-9-5-2-6-10-13/h1-11,15H/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLXXTZSFWTEKB-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430956.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2430961.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2430962.png)

![N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)butanamide](/img/structure/B2430967.png)

![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2430970.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430971.png)